molecular formula C16H17N5O5S3 B12624324 C16H17N5O5S3

C16H17N5O5S3

Cat. No.: B12624324
M. Wt: 455.5 g/mol
InChI Key: CCMBDZYOYGFNLX-UHFFFAOYSA-N
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Description

The compound with the molecular formula C16H17N5O5S3 is a complex organic molecule This compound is characterized by its unique structure, which includes multiple functional groups such as amines, sulfones, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H17N5O5S3 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of condensation reactions.

    Introduction of Functional Groups:

    Final Assembly: The final step includes the coupling of intermediate compounds to form the final product.

Industrial Production Methods

Industrial production of This compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving:

    Batch Reactors: Large-scale batch reactors are used to carry out the condensation and substitution reactions.

    Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

C16H17N5O5S3: undergoes various types of chemical reactions, including:

    Oxidation: The sulfone groups can be further oxidized to form sulfoxides.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, amines, and halogenated aromatic compounds.

Scientific Research Applications

C16H17N5O5S3: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which C16H17N5O5S3 exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that are crucial for various biological pathways. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    C16H17N5O5S2: This compound is similar but lacks one sulfone group, which affects its reactivity and applications.

    C16H17N5O4S3: This compound has one less oxygen atom, altering its oxidation state and chemical properties.

Uniqueness

C16H17N5O5S3: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial settings.

Biological Activity

The compound with the molecular formula C16H17N5O5S3 is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and antioxidant activities.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its biological activity. The presence of nitrogen and sulfur atoms suggests potential interactions with biological macromolecules, making it a subject of interest in pharmacological research.

Table 1: Structural Features of this compound

ElementCount
Carbon16
Hydrogen17
Nitrogen5
Oxygen5
Sulfur3

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzophenones isolated from Garcinia celebica demonstrated strong antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of polyprenylated benzophenones against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 25-50 µg/ml for effective compounds, indicating potent antibacterial properties .

Cytotoxicity

Cytotoxic effects have also been observed in studies involving cancer cell lines. For example, compounds derived from similar structures showed significant cytotoxicity against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. The cytotoxicity was assessed using standard assays comparing the effects to known chemotherapeutic agents like cisplatin .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µg/ml)Reference Compound
HeLa10Cisplatin
MCF-715Cisplatin
A54920Cisplatin

Antioxidant Activity

The antioxidant potential of this compound-related compounds has been evaluated using various assays such as DPPH, ABTS, and FRAP methods. These studies suggest that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Case Study: Antioxidant Evaluation

In vitro studies demonstrated that the antioxidant activity of isolated benzophenones was comparable to gallic acid and quercetin, both known for their strong antioxidant properties .

In Silico Studies

Molecular docking studies have provided insights into the binding affinities of this compound with target proteins involved in cancer and infectious diseases. For instance, docking against the alpha-estrogen receptor and Plasmodium falciparum lactate dehydrogenase showed promising interactions, suggesting potential therapeutic applications .

Table 3: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)
Alpha-estrogen receptor (3ERT)-8.2
P. falciparum LDH (1CET)-9.0

Properties

Molecular Formula

C16H17N5O5S3

Molecular Weight

455.5 g/mol

IUPAC Name

N-[4-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethylsulfamoyl]phenyl]acetamide

InChI

InChI=1S/C16H17N5O5S3/c1-11(22)19-12-5-7-13(8-6-12)28(23,24)17-9-10-18-29(25,26)15-4-2-3-14-16(15)21-27-20-14/h2-8,17-18H,9-10H2,1H3,(H,19,22)

InChI Key

CCMBDZYOYGFNLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CC3=NSN=C32

Origin of Product

United States

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